4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid is a compound featuring a unique structure that combines a hydroxybenzoic acid moiety with a pyrrolidine derivative. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound can be synthesized from commercially available starting materials through various chemical reactions. Its detailed synthesis and characterization have been documented in scientific literature, contributing to its understanding and potential applications in pharmaceuticals.
This compound belongs to the class of benzoic acids and pyrrolidine derivatives. It is characterized by the presence of both a benzoic acid functional group and a dioxopyrrolidine moiety, which may impart unique chemical properties and biological activities.
The synthesis of 4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid typically involves multiple steps, including:
The reactions may require specific solvents, temperatures, and catalysts to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are commonly employed for monitoring the progress of the synthesis and confirming the structure of the final product.
The molecular formula of 4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid is . Its structure features:
The compound's structural data can be represented using the following identifiers:
CC(C(=O)N1C(=O)CC(C1=O)C(=O)O)C2=C(C=C(C=C2)O)C(=O)
InChI=1S/C13H15N1O5/c1-7(2)12(14)10(16)9(15)8(3)11(12)13(17)18/h8-9,11,17H,1-6H2,(H,14,15)/b10-9+
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid can participate in various chemical reactions due to its functional groups:
These reactions can be facilitated using different reagents and conditions tailored to achieve high selectivity and yield. For instance, coupling reactions may involve activating agents like Dicyclohexylcarbodiimide or similar reagents.
The mechanism of action for 4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit anti-inflammatory or analgesic properties by inhibiting specific pathways involved in pain signaling or inflammation response. Further studies are necessary to clarify its specific mechanisms.
Relevant data regarding these properties can be acquired through experimental characterization methods such as Differential Scanning Calorimetry (DSC).
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid has potential applications in:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: